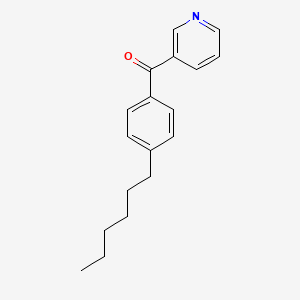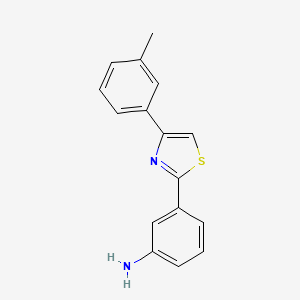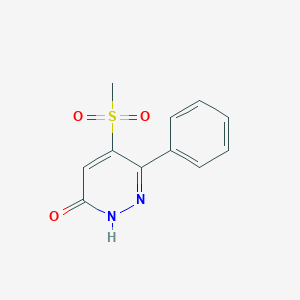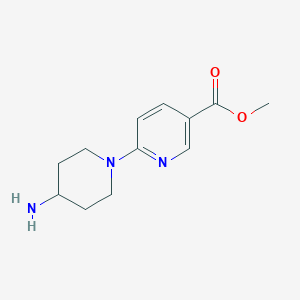![molecular formula C16H11N5O3 B11772030 5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)
5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzo[d][1,2,3]triazole moiety and a nitrophenyl group, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Benzo[d][1,2,3]triazole Moiety: This step may involve the reaction of an appropriate benzo[d][1,2,3]triazole derivative with a suitable electrophile.
Attachment of the Nitrophenyl Group: This can be done through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,2,3]triazole moiety.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,2,3]triazole moiety.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.
Antimicrobial Activity: Isoxazole derivatives are known for their antimicrobial properties.
Medicine
Drug Development: The compound may be explored for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole likely involves interactions with specific molecular targets such as enzymes or receptors. The benzo[d][1,2,3]triazole moiety may interact with active sites of enzymes, while the nitrophenyl group may enhance binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-phenylisoxazole: Lacks the nitro group, which may affect its biological activity.
3-(3-Nitrophenyl)-5-phenylisoxazole: Lacks the benzo[d][1,2,3]triazole moiety, which may influence its chemical reactivity.
Uniqueness
The presence of both the benzo[d][1,2,3]triazole moiety and the nitrophenyl group in 5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole makes it unique, potentially offering a combination of chemical reactivity and biological activity not found in similar compounds.
Propiedades
Fórmula molecular |
C16H11N5O3 |
|---|---|
Peso molecular |
321.29 g/mol |
Nombre IUPAC |
5-(benzotriazol-1-ylmethyl)-3-(3-nitrophenyl)-1,2-oxazole |
InChI |
InChI=1S/C16H11N5O3/c22-21(23)12-5-3-4-11(8-12)15-9-13(24-18-15)10-20-16-7-2-1-6-14(16)17-19-20/h1-9H,10H2 |
Clave InChI |
NGKICIRAKHSFDX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CC3=CC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


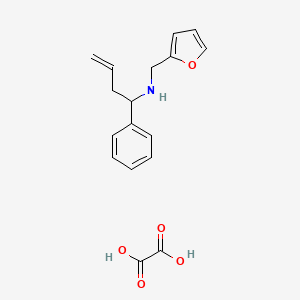
![rel-((3AR,4R,6R,6aS)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B11771952.png)
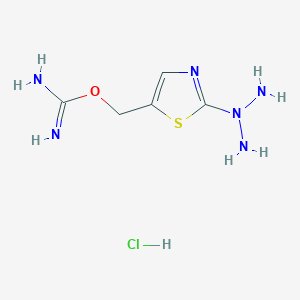
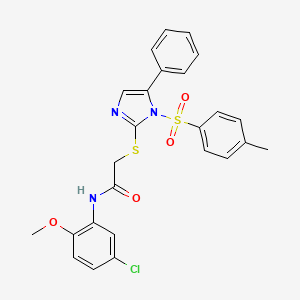

![5-fluoro-4-nitro-1H-benzo[d]imidazole](/img/structure/B11771989.png)

